molecular formula C10H20N2O2 B1344757 tert-Butyl 2-Cyclopentylhydrazinecarboxylate CAS No. 646071-31-0

tert-Butyl 2-Cyclopentylhydrazinecarboxylate

Cat. No.: B1344757
CAS No.: 646071-31-0
M. Wt: 200.28 g/mol
InChI Key: JQQJGTQKMJCMGT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-Cyclopentylhydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various hydrazine derivatives .

Biological Activity

tert-Butyl 2-Cyclopentylhydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by the presence of a hydrazine functional group, which is known for its reactivity and ability to form various derivatives. The compound's structure is depicted as follows:

tert Butyl 2 Cyclopentylhydrazinecarboxylate=C7H14N2O2\text{tert Butyl 2 Cyclopentylhydrazinecarboxylate}=\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2

Biological Activity Overview

The biological activities of this compound have been explored in various studies, particularly regarding its antimalarial and antituberculosis properties. The compound has been synthesized and evaluated alongside other hydrazine derivatives to determine its efficacy against several pathogens.

Antimicrobial Activity

Research indicates that certain hydrazine derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of related compounds that demonstrated activity against Mycobacterium tuberculosis and Plasmodium falciparum. Although specific data on this compound is limited, related compounds have shown promising results:

CompoundTarget OrganismMIC (μM)
Compound AM. tuberculosis2.7
Compound BT. brucei42
Compound CP. falciparum48

These findings suggest that this compound may share similar activities but require further investigation for conclusive results .

The mechanism by which hydrazine derivatives exert their biological effects often involves the inhibition of key metabolic pathways in target organisms. For example, studies have suggested that these compounds may interfere with nucleic acid synthesis or disrupt cellular respiration in pathogens. The presence of the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and increasing bioactivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antituberculosis Activity : In a study evaluating a library of hydrazine derivatives, none exhibited significant anti-tuberculosis activity when tested against M. tuberculosis H37Rv. This was surprising given the expected efficacy based on structural similarities to known active compounds .
  • Antimalarial Activity : Another study assessed various hydrazine derivatives for their ability to inhibit P. falciparum. While specific data on this compound was not available, related compounds showed moderate inhibitory concentrations (IC50 values ranging from 11 to 48 μM), indicating potential for further exploration in antimalarial research .
  • Cytotoxicity Studies : Investigations into cytotoxicity revealed that some hydrazine derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment .

Properties

IUPAC Name

tert-butyl N-(cyclopentylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-11-8-6-4-5-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQQJGTQKMJCMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630675
Record name tert-Butyl 2-cyclopentylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646071-31-0
Record name tert-Butyl 2-cyclopentylhydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentanone (5.000 g, 59.44 mmol; CAS #120-92-3, purchased from Aldrich) was dissolved in hexanes (90 mL). t-Butyl carbazate (7.860 g, 59.47 mmol) was added and the mixture was heated at 65-70° C. for 1 hour. The mixture was cooled and concentrated in vacuo. The residue was taken up in isopropanol (25 mL)-ether (25 mL)-hexanes (50 mL) and chilled. The crystalline material was collected by filtration to give N′-cyclopentyl-hydrazinecarboxylic acid tert-butyl ester (5.51 g; 47%). A second crop (2.62 g, 22%) was collected from the mother liquor.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium cyanoborohydride (6.4 g, 0.101 mol) was added portion-wise to a suspension of 1-cyclopentylidenehydrazine-2-carboxylic acid tert-butyl ester (20 g, 0.101 mol) in a mixture of acetic acid and methanol (288 mL, 1:1). The resulting solution was stirred at RT for 2 h. The reaction mixture was neutralized with 1 N aq NaOH and extracted with CH2Cl2. The organic layer was washed with saturated NaHCO3, dried (Na2SO4) and concentrated under reduced pressure to give 1-cyclopentylhydrazine-2-carboxylic acid tert-butyl ester (18.4 g) as an oil.
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6.4 g
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-Cyclopentylhydrazinecarboxylate
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tert-Butyl 2-Cyclopentylhydrazinecarboxylate
Reactant of Route 4
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tert-Butyl 2-Cyclopentylhydrazinecarboxylate

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